molecular formula C8H4BrNO2 B7943011 4-Bromo-6-hydroxyisoindol-1-one

4-Bromo-6-hydroxyisoindol-1-one

Cat. No.: B7943011
M. Wt: 226.03 g/mol
InChI Key: NDENLYPWSXOAII-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-hydroxyisoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-6-hydroxyisoindol-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit protein kinases and tubulin, which are critical for cell division and proliferation. Additionally, it can modulate the p53 pathway, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Bromo-3-nitrotoluene
  • 6-Bromo-2-hydroxyindole
  • 3-Hydroxyisoindolin-1-one

Comparison: 4-Bromo-6-hydroxyisoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Bromo-2-hydroxyindole, it has a different substitution on the indole ring, leading to variations in reactivity and biological activity. Similarly, 3-Hydroxyisoindolin-1-one lacks the bromine atom, which affects its chemical behavior and applications .

Properties

IUPAC Name

4-bromo-6-hydroxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDENLYPWSXOAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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